![molecular formula C10H14N2 B13159099 N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)
N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine: is a chemical compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with cyclopentadiene derivatives, followed by cyclization and amination steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents and desired products.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopenta[c]pyrrole derivatives: Compounds with similar cyclopenta[c]pyrrol structures but different substituents.
Cyclopropylamines: Compounds containing the cyclopropylamine moiety with varying additional functional groups.
Uniqueness: N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is unique due to its combination of cyclopropyl and cyclopenta[c]pyrrol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C10H14N2/c1-4-10(12-8-2-3-8)9-6-11-5-7(1)9/h5-6,8,10-12H,1-4H2 |
InChI Key |
GGOSMKRDBKRWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCC3=CNC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



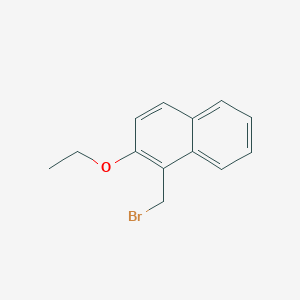



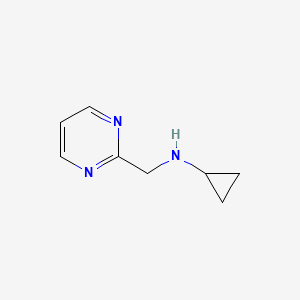
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
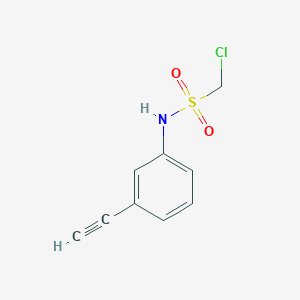
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
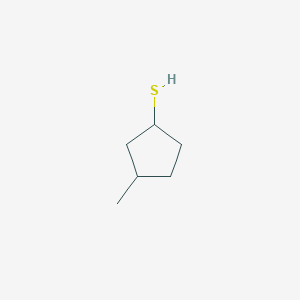
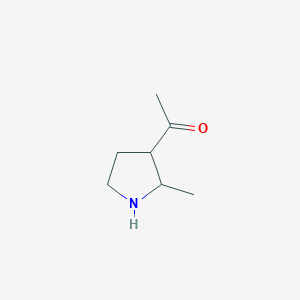
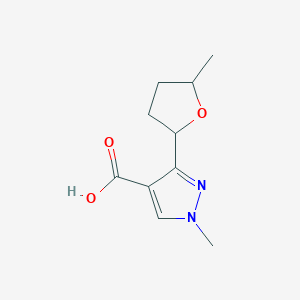
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
